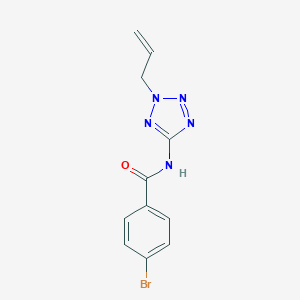
N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide, also known as ABBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ABBA is a tetrazole-based compound that has been synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide has been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a key role in inflammation and cancer. N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide has also been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), a protein that regulates cell cycle progression and is often overexpressed in cancer cells.
Biochemical and Physiological Effects
N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide has been shown to exhibit anti-inflammatory and anti-cancer effects in various in vitro and in vivo models. In a study on human lung cancer cells, N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide was found to inhibit cell proliferation and induce apoptosis, or programmed cell death. N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide has also been shown to inhibit the production of pro-inflammatory cytokines in a mouse model of acute lung injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide in lab experiments is its relatively simple synthesis method. However, N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide is a relatively new compound, and its potential toxicity and side effects are not fully understood. Further studies are needed to determine the optimal dosage and administration route for N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide.
Direcciones Futuras
For N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide research include the development of novel therapeutics based on its anti-inflammatory and anti-cancer properties. N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide may also have potential applications in the treatment of neurodegenerative disorders, as it has been shown to inhibit the formation of amyloid-beta plaques in a mouse model of Alzheimer's disease. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide.
Métodos De Síntesis
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide involves a multi-step process that starts with the reaction of 4-bromobenzoyl chloride with sodium azide to produce 4-bromobenzoyl azide. The resulting compound is then reacted with allylamine to form the intermediate N-(2-allyl-2H-tetrazol-5-yl)-4-bromobenzamide, which is subsequently treated with hydrochloric acid to produce the final product N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide.
Aplicaciones Científicas De Investigación
N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel therapeutics.
Propiedades
Nombre del producto |
N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide |
|---|---|
Fórmula molecular |
C11H10BrN5O |
Peso molecular |
308.13 g/mol |
Nombre IUPAC |
4-bromo-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H10BrN5O/c1-2-7-17-15-11(14-16-17)13-10(18)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,13,15,18) |
Clave InChI |
GNSUQESOJGOOAJ-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)Br |
SMILES canónico |
C=CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B234980.png)








